1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane
Description
Systematic Nomenclature and Chemical Identification
This compound derives its International Union of Pure and Applied Chemistry (IUPAC) name from its structural composition: a butane (four-carbon) chain with specific halogen atoms attached at designated positions. The nomenclature indicates one bromine atom at position 1, chlorine atoms at positions 2, 3, and 4, plus three fluorine atoms distributed between positions 1 and 2. This systematic name provides precise information about the compound's structural arrangement.
The compound is uniquely identified in chemical databases through several standardized identifiers. It is registered with the Chemical Abstracts Service (CAS) under the registry number 664-03-9. Its molecular formula C4H3BrCl3F3 indicates the presence of 4 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 3 chlorine atoms, and 3 fluorine atoms, giving it a molecular weight of 294.32 g/mol.
For digital chemical representation, the compound is identified by its International Chemical Identifier (InChI) string:
InChI=1S/C4H3BrCl3F3/c5-4(10,11)3(8,9)2(7)1-6/h2H,1H2
And its corresponding InChI Key: GGKDLFPUVNFPNY-UHFFFAOYSA-N
Table 1: Key Chemical Identification Parameters
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 664-03-9 |
| Molecular Formula | C4H3BrCl3F3 |
| Molecular Weight | 294.32 g/mol |
| MDL Number | MFCD00042135 |
The structural arrangement features the bromine atom and two fluorine atoms attached to carbon-1, while the third fluorine atom and one chlorine atom occupy carbon-2. The remaining two chlorine atoms are located at carbon-3 and carbon-4 respectively. This distribution of halogens creates an asymmetric molecule with multiple stereocenters, although the exact stereochemistry is often not specified in commercial samples.
Several physical properties of the compound have been documented, though comprehensive data remains limited:
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical State | Not definitively established in literature |
| Density | 1.854 g/cm³ |
| Boiling Point | 181.7°C at 760 mmHg |
| Flash Point | 63.7°C |
| LogP | 3.72490 |
The relatively high boiling point reflects the compound's significant molecular weight and potential for intermolecular interactions.
Historical Context of Halogenated Fluorobutane Derivatives
The development of halogenated fluorobutanes like this compound is deeply interconnected with the broader evolution of organofluorine chemistry. Organofluorine chemistry itself has a rich history dating back to the 19th century, with the first organofluorine compound synthesized in 1835 when Dumas and colleagues produced fluoromethane by distilling dimethyl sulfate with potassium fluoride.
Early progress in organofluorine chemistry was hindered by the extreme reactivity of elemental fluorine, which was first isolated by Henri Moissan in 1886. This isolation represented a significant milestone but did not immediately revolutionize synthetic approaches due to fluorine's corrosive nature and hazardous handling requirements. Instead, early synthetic methodologies relied on alternative fluoride sources such as hydrogen fluoride and metal fluorides.
A significant breakthrough occurred in 1862 when Alexander Borodin, more widely known for his musical compositions, pioneered the halogen exchange method by reacting benzoyl chloride with potassium bifluoride to produce benzoyl fluoride. This methodology established the foundation for nucleophilic fluorination reactions that remain important in contemporary fluorine chemistry.
The development of practical fluorination methods advanced further in 1898 when Frédéric Swarts introduced antimony fluoride as an effective fluorinating agent. Swarts demonstrated that benzotrichloride could be converted to benzyltrifluoride through a series of reactions with antimony trifluoride, establishing an important method for transforming carbon-chlorine bonds to carbon-fluorine bonds. This methodology, later known as the Swarts reaction, became industrially significant in the production of chlorofluorocarbons in the 1920s and subsequent decades.
The Manhattan Project during World War II catalyzed unprecedented advancements in organofluorine chemistry. The project's requirement for materials resistant to uranium hexafluoride (UF6) stimulated research into fluorinated compounds that could withstand highly corrosive environments. This period saw significant investment in developing methods for producing and handling fluorine and fluorinated materials, accelerating progress that might otherwise have taken decades.
Post-war developments included the introduction of electrophilic fluorinating methodologies beginning in the late 1940s. Electrochemical fluorination, developed by Joseph H. Simons in the 1930s but refined during and after the war, enabled the synthesis of highly fluorinated compounds without requiring elemental fluorine. These advancements expanded the synthetic toolkit available to chemists interested in creating complex organofluorine compounds.
Table 3: Key Historical Developments in Organofluorine Chemistry
| Year | Development | Researcher/Organization | Significance |
|---|---|---|---|
| 1835 | First organofluorine compound (fluoromethane) | Dumas et al. | Established basic methods for C-F bond formation |
| 1862 | Halogen exchange method | Alexander Borodin | Provided route for selective fluorination |
| 1886 | Isolation of elemental fluorine | Henri Moissan | Enabled direct fluorination methods |
| 1898 | Antimony fluoride as fluorinating agent | Frédéric Swarts | Facilitated conversion of C-Cl to C-F bonds |
| 1920s | Industrial production of chlorofluorocarbons | DuPont | Applied Swarts' method commercially |
| 1940s | Manhattan Project | Various researchers | Accelerated research in fluorine chemistry |
| Late 1940s | Development of electrophilic fluorinating methods | Various researchers | Expanded toolkit for C-F bond formation |
While the historical record does not explicitly document the first synthesis of this compound, its structure suggests it would have been synthesized through methodologies developed during the mid-to-late 20th century. The compound likely emerged from research efforts aimed at creating increasingly complex halogenated compounds with tailored properties for specialized applications.
Position in Organofluorine Chemistry Research
This compound occupies a distinctive position within organofluorine chemistry research, representing a compound class characterized by multiple halogenation with different halogen types. The compound embodies several fundamental principles that make organofluorine compounds scientifically interesting and practically valuable.
The carbon-fluorine bond is central to the compound's chemical behavior. This bond is one of the strongest in organic chemistry, with an average bond energy of approximately 480 kJ/mol, significantly exceeding the bond energies of carbon-chlorine (320 kJ/mol) and carbon-bromine bonds. This exceptional strength contributes to the thermal and chemical stability characteristic of fluorinated compounds. The carbon-fluorine bond is also relatively short (around 1.4 Å) and highly polarized due to fluorine's extreme electronegativity (3.98), creating a strong dipole moment that influences intermolecular interactions.
Table 4: Comparison of Carbon-Halogen Bond Properties
| Bond Type | Average Bond Energy (kJ/mol) | Approximate Bond Length (Å) | Electronegativity Difference with Carbon |
|---|---|---|---|
| C-F | 480 | 1.4 | 1.43 |
| C-Cl | 320 | 1.8 | 0.61 |
| C-Br | 280 | 2.0 | 0.35 |
The presence of multiple different halogens in this compound makes it particularly valuable for studying halogen bonding phenomena. Halogen bonding, which involves the interaction between a halogen atom acting as an electrophilic species and an electron donor, has emerged as an important non-covalent interaction in supramolecular chemistry and crystal engineering. The different electronic properties of bromine, chlorine, and fluorine create potential for complex halogen bonding networks and competitive interactions that can provide insights into the fundamental nature of these interactions.
The differential reactivity of carbon-halogen bonds within the molecule presents opportunities for regioselective chemical transformations. Generally, carbon-bromine bonds are more reactive toward nucleophilic substitution than carbon-chlorine bonds, which are in turn more reactive than carbon-fluorine bonds. This reactivity gradient enables selective functionalization strategies that might be valuable in synthetic organic chemistry for creating more complex fluorinated structures.
In terms of commercial availability, this compound is offered by several chemical suppliers, though at relatively high prices that reflect its specialized nature and limited production volume:
Table 5: Commercial Availability (as of 2021)
| Manufacturer/Supplier | Product Number | Purity | Package Size | Price (USD) |
|---|---|---|---|---|
| American Custom Chemicals Corporation | HCH0016006 | 95.00% | 1g | $810.12 |
| AHH | MT-03704 | 97% | 50g | $335 |
These price points suggest that the compound primarily serves research applications rather than large-scale industrial purposes. The compound may function as a specialized intermediate in the synthesis of more complex fluorinated molecules, as a reference standard in analytical chemistry, or as a model compound in studies of halogen-containing systems.
Research involving this compound contributes to the broader understanding of structure-property relationships in organofluorine chemistry. By examining how the specific arrangement of multiple halogen atoms influences physical properties and reactivity patterns, researchers can gain insights that inform the design of new fluorinated compounds with tailored characteristics for diverse applications.
The compound's unique structure—with its multiple stereocenters and differentially reactive sites—also makes it potentially valuable in fundamental studies of stereochemistry and reaction mechanisms. Investigations of how stereochemical configuration influences reactivity in such highly halogenated systems can provide important contributions to both theoretical and synthetic organic chemistry.
Properties
IUPAC Name |
1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrCl3F3/c5-4(10,11)3(8,9)2(7)1-6/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKDLFPUVNFPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrCl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371332 | |
| Record name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664-03-9 | |
| Record name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane can be synthesized through halogenation reactions involving butane derivatives. The process typically involves the stepwise addition of bromine, chlorine, and fluorine atoms to the butane molecule under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the selective addition of halogens .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation reactors where butane is treated with bromine, chlorine, and fluorine gases. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can be used for halogen exchange.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation
Major Products:
Substitution: Products include iodinated derivatives or other substituted butanes.
Reduction: Products include partially or fully dehalogenated butanes.
Oxidation: Products include carboxylic acids, ketones, or aldehydes
Scientific Research Applications
Synthesis of Fluorinated Compounds
1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is utilized as a precursor in the synthesis of various fluorinated organic compounds. The presence of bromine and multiple chlorines allows for versatile reactions in organic synthesis, particularly in creating fluorinated intermediates that are valuable in pharmaceuticals and agrochemicals .
Research in Environmental Chemistry
Due to its halogenated nature, this compound is studied for its environmental impact and degradation pathways. Researchers investigate its behavior in different environmental conditions to understand the persistence of halogenated compounds and their potential effects on ecosystems . Such studies are critical for developing strategies to mitigate pollution from similar compounds.
Use as a Solvent and Reagent
In laboratory settings, this compound serves as a solvent and reagent for various chemical reactions. Its unique properties allow it to dissolve a range of organic compounds effectively, making it useful in extraction and purification processes .
Material Science Applications
The compound's properties make it a candidate for use in material science, particularly in the development of polymers and coatings that require specific chemical resistance or thermal stability. Its incorporation into polymer matrices can enhance the performance characteristics of the resulting materials .
Case Study 1: Synthesis of Fluorinated Pharmaceuticals
A study demonstrated the use of this compound as a key intermediate in synthesizing fluorinated pharmaceuticals. The researchers highlighted its efficiency in facilitating nucleophilic substitution reactions to introduce fluorine into drug molecules, which often enhances their biological activity and metabolic stability.
Case Study 2: Environmental Impact Assessment
An environmental chemistry study focused on assessing the degradation pathways of halogenated compounds similar to this compound. The findings indicated that while such compounds are resistant to biodegradation, they can undergo photolytic degradation under UV exposure. This research underscores the importance of understanding the environmental fate of halogenated organic pollutants.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Synthesis of Fluorinated Compounds | Used as a precursor for creating fluorinated intermediates in pharmaceuticals and agrochemicals |
| Environmental Chemistry | Studied for its persistence and degradation pathways in environmental contexts |
| Laboratory Solvent/Reagent | Serves as an effective solvent for various organic reactions |
| Material Science | Potential use in developing polymers with enhanced chemical resistance |
Mechanism of Action
The mechanism by which 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can participate in hydrogen bonding, van der Waals interactions, and halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are distinguished by variations in halogen type, substitution patterns, and branching. Key comparisons are summarized below:
Table 1: Comparative Analysis of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane and Analogous Compounds
Key Observations:
Halogenation Impact :
- The target compound’s higher chlorine content (three Cl atoms) increases molecular weight and polarity compared to analogs like 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane (two Cl atoms) . Additional halogens may enhance stability but reduce volatility.
- Fully fluorinated analogs (e.g., octafluorobutane) exhibit greater thermal and chemical inertness, making them suitable for high-temperature applications .
Structural Isomerism :
- Halogen positioning significantly affects reactivity. For example, bromine at terminal positions (C1 or C4) may influence nucleophilic substitution pathways differently .
Synthetic Utility :
- Ionic liquid-mediated coupling reactions (e.g., SRN1 mechanisms) are documented for brominated nitroalkanes , suggesting that the target compound’s bromine could enable similar reactivity under optimized conditions.
Research Findings and Limitations
- Direct studies on this compound are sparse, but data from analogs imply that its polyhalogenated structure may confer resistance to oxidation and radical degradation .
- Comparative analysis highlights a trade-off between halogen density and functional versatility. For instance, octafluorobutane’s inertness limits its use in reactive syntheses, whereas less halogenated variants (e.g., tetrafluorobutane) are more reactive intermediates .
Biological Activity
1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane (CAS No. 664-03-9) is a halogenated organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including toxicity, environmental impact, and potential applications in various fields.
- Molecular Formula : CHBrClF
- Molecular Weight : 294.32 g/mol
- Boiling Point : Approximately 181.7 °C (predicted)
- Density : 1.854 g/cm³ (predicted)
| Property | Value |
|---|---|
| Molecular Formula | CHBrClF |
| Molecular Weight | 294.32 g/mol |
| Boiling Point | 181.7 °C |
| Density | 1.854 g/cm³ |
Toxicological Profile
Research indicates that halogenated compounds like this compound exhibit significant toxicity. The compound's structure suggests it may interfere with biological systems through various mechanisms:
- Mutagenicity : Studies have shown that halogenated compounds can induce mutations in DNA by forming adducts with nucleophilic sites in nucleic acids.
- Carcinogenic Potential : Certain halogenated compounds are classified as carcinogens due to their ability to cause DNA damage and promote tumorigenesis.
Environmental Impact
The environmental persistence of halogenated compounds raises concerns regarding their ecological effects. The compound may bioaccumulate in organisms, leading to potential toxicity in food chains.
Case Study 1: Toxicity Assessment in Aquatic Organisms
A study assessed the toxicity of various halogenated compounds on aquatic life, including this compound. Results indicated significant acute toxicity to fish species at low concentrations, highlighting the need for regulatory scrutiny.
Mechanistic Insights
The biological activity of this compound is influenced by its electrophilic nature due to the presence of multiple halogens. This electrophilicity can lead to interactions with nucleophiles in biological systems:
- Electrophilic Substitution Reactions : The compound can undergo electrophilic substitution reactions with cellular macromolecules.
Research Findings
Recent findings indicate that fluorinated compounds exhibit unique reactivity patterns due to the presence of fluorine atoms. This can enhance their biological activity compared to non-fluorinated analogs.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane?
- Methodological Answer : Polyhalogenated alkanes are typically synthesized via stepwise halogenation. For bromo-chloro-fluoro derivatives, consider:
- Fluorination first : Use SF₄ or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at specific positions, followed by bromination (e.g., NBS in CCl₄) and chlorination (e.g., Cl₂/FeCl₃).
- Regioselectivity control : Steric hindrance from adjacent chlorine/bromine atoms may require low-temperature reactions to minimize unwanted elimination. Monitor reaction progress via ¹⁹F NMR to track fluorine incorporation .
- Purification : Fractional distillation or preparative GC-MS can isolate the target compound from byproducts like dehalogenated species .
Q. How can spectroscopic techniques characterize this compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments adjacent to electronegative substituents; splitting patterns reveal coupling between fluorine and neighboring atoms.
- ¹⁹F NMR : Critical for distinguishing trifluoromethyl (-CF₃) and adjacent fluorine atoms. Chemical shifts between -60 to -80 ppm are typical for CF₃ groups .
- GC-MS : Confirm molecular weight (348.78 g/mol) and detect impurities (e.g., dehalogenated fragments). Compare retention times with known halogenated analogs .
Q. What storage conditions ensure stability for long-term studies?
- Methodological Answer :
- Store in amber glass vials at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis or photodegradation.
- Avoid contact with moisture: Use molecular sieves or anhydrous solvents (e.g., dry DCM) for dissolution.
- Monitor stability via periodic ¹⁹F NMR; degradation products like HF or Br₂ may form under thermal stress .
Advanced Research Questions
Q. How do steric and electronic effects influence substitution reactivity at the bromine site?
- Methodological Answer :
- Steric hindrance : Adjacent chlorine and fluorine atoms create a crowded environment, slowing SN2 reactions. Use bulky nucleophiles (e.g., tert-butoxide) to probe steric limitations.
- Electronic effects : Electron-withdrawing groups (Cl, F) polarize the C-Br bond, enhancing electrophilicity. Measure reaction rates with varying nucleophiles (e.g., I⁻ vs. CN⁻) in polar aprotic solvents (DMF, DMSO).
- Computational modeling : DFT calculations (e.g., Gaussian) can map transition-state geometries and charge distribution .
Q. How to resolve contradictions in reaction yields when varying halogenation sequences?
- Methodological Answer :
- Kinetic vs. thermodynamic control : Fluorination before bromination/chlorination may favor kinetic products, while reverse sequences could lead to thermodynamically stable isomers.
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., dihalogenated species) and optimize stepwise addition.
- Case study : shows bromo-difluorobenzene yields drop with excess Cl₂ due to overhalogenation; similar principles apply to butane derivatives .
Q. What strategies mitigate competing elimination pathways during functionalization?
- Methodological Answer :
- Solvent effects : Use non-polar solvents (hexane) to favor substitution over β-elimination.
- Temperature modulation : Lower temperatures (-20°C) suppress elimination; monitor via IR for C=C bond formation (1650–1750 cm⁻¹).
- Catalyst screening : Lewis acids (e.g., AlCl₃) may stabilize carbocation intermediates in SN1 pathways, reducing elimination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
